molecular formula C19H14F3N5O2 B10953166 N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-benzyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10953166
M. Wt: 401.3 g/mol
InChI Key: QRFJGJODMKUSEK-UHFFFAOYSA-N
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Description

N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, an oxadiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common approach includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic acid or its derivatives in the presence of a suitable catalyst.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final coupling step involves the reaction of the benzimidazole derivative with the oxadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic and optical properties.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-TRIAZOLE-5-CARBOXAMIDE
  • N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Uniqueness

N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and enhances its stability and bioactivity compared to similar compounds.

This detailed article provides a comprehensive overview of N-BENZYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14F3N5O2

Molecular Weight

401.3 g/mol

IUPAC Name

N-benzyl-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H14F3N5O2/c20-19(21,22)18-24-13-8-4-5-9-14(13)27(18)11-15-25-17(29-26-15)16(28)23-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)

InChI Key

QRFJGJODMKUSEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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